2,5-dimethyl-N-propylbenzamide
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Overview
Description
2,5-Dimethyl-N-propylbenzamide is an organic compound with the molecular formula C12H17NO. It belongs to the class of benzamides, which are derivatives of benzoic acid. This compound is characterized by the presence of two methyl groups at the 2 and 5 positions of the benzene ring and a propyl group attached to the nitrogen atom of the amide functional group.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-propylbenzamide typically involves the acylation of 2,5-dimethylbenzoic acid with propylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or using a catalyst like N,N’-diisopropylcarbodiimide (DIC) in an anhydrous solvent such as dichloromethane (DCM). The reaction conditions often include maintaining the temperature at room temperature and stirring the mixture for several hours to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-N-propylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the amide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, especially at the positions ortho and para to the methyl groups. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a Lewis acid catalyst like iron(III) bromide.
Major Products Formed
Oxidation: 2,5-Dimethylbenzoic acid.
Reduction: 2,5-Dimethyl-N-propylamine.
Substitution: 2,5-Dimethyl-N-propyl-4-bromobenzamide.
Scientific Research Applications
2,5-Dimethyl-N-propylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential pharmacological properties, such as anti-inflammatory or analgesic effects, is ongoing.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylbenzamide: Lacks the propyl group and has different steric and electronic properties.
2,5-Dimethylbenzamide: Lacks the propyl group, leading to different solubility and reactivity.
N-Propylbenzamide: Lacks the methyl groups, affecting its aromatic substitution patterns.
Uniqueness
2,5-Dimethyl-N-propylbenzamide is unique due to the combined presence of two methyl groups and a propyl group, which influence its chemical reactivity and biological activity. The specific substitution pattern on the benzene ring and the propyl group on the amide nitrogen make it distinct from other benzamide derivatives.
Properties
IUPAC Name |
2,5-dimethyl-N-propylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-4-7-13-12(14)11-8-9(2)5-6-10(11)3/h5-6,8H,4,7H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTBIZXYVZIISL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=CC(=C1)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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